(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanone
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Overview
Description
(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanone: is a complex organic compound characterized by its imidazole ring fused with a benzyl group and a 2,3-dimethylphenyl moiety. This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:
Benzyl Imidazole Formation: The imidazole ring is first synthesized and then benzylated using benzyl chloride in the presence of a strong base like potassium carbonate.
Coupling Reaction: The benzylated imidazole is then coupled with 2,3-dimethylbenzoyl chloride under Friedel-Crafts acylation conditions, using aluminum chloride as a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromic acid to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur at the imidazole nitrogen atoms, often using alkyl halides in the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases like potassium carbonate.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Alkylated imidazole derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Studied for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanone: is unique due to its specific structural features, which differentiate it from other imidazole derivatives. Some similar compounds include:
Imidazole: A simpler imidazole derivative without the benzyl and dimethylphenyl groups.
Benzyl Imidazole: Similar to the compound but lacking the 2,3-dimethylphenyl group.
2,3-Dimethylphenyl Imidazole: A compound with a similar phenyl group but without the benzyl substitution on the imidazole ring.
Properties
Molecular Formula |
C19H18N2O |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(3-benzylimidazol-4-yl)-(2,3-dimethylphenyl)methanone |
InChI |
InChI=1S/C19H18N2O/c1-14-7-6-10-17(15(14)2)19(22)18-11-20-13-21(18)12-16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3 |
InChI Key |
ATERZKJYGVMPDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CN=CN2CC3=CC=CC=C3)C |
Origin of Product |
United States |
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